6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Description
Acridine Derivative Family Taxonomy
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide belongs to the acridine derivative family, a class of nitrogen-containing heterocyclic compounds characterized by a planar tricyclic aromatic system. Acridine derivatives are classified under the Anatomical Therapeutic Chemical (ATC) system as antiseptics and disinfectants (D08AA) but also exhibit antineoplastic properties through DNA intercalation and topoisomerase inhibition.
This compound shares structural homology with clinical agents such as amsacrine (C21H19N3O3S), which contains a methoxy-substituted acridine core linked to a sulfonamide group. However, its substitution pattern—diamino groups at positions 6 and 9, coupled with a 2-(dimethylamino)ethylcarboxamide side chain at position 4—distinguishes it from simpler acridines like 9-(4-methylanilino)acridine-4-carboxamide (C21H17N3O).
Table 1: Taxonomic Comparison of Selected Acridine Derivatives
Molecular Architecture and Functional Group Analysis
The molecular formula of this compound is C18H21N5O , with a molecular weight of 323.39 g/mol . Its structure comprises:
- Acridine Core : A planar tricyclic system (benzene fused to a pyridine ring) enabling DNA intercalation.
- Substituents :
- 6,9-Diamino Groups : Primary amines at positions 6 and 9 enhance water solubility and hydrogen-bonding potential.
- 4-Carboxamide : A carboxamide group at position 4, conjugated to a 2-(dimethylamino)ethyl side chain, introduces tertiary amine functionality.
Key Functional Groups :
- Primary Amines (NH2): Participate in hydrogen bonding with DNA backbone phosphates.
- Tertiary Amine (N(CH3)2): Enhances cellular uptake via protonation in acidic tumor microenvironments.
- Carboxamide (CONH2): Stabilizes interactions with topoisomerase II via polar contacts.
Figure 1: Structural Representation
NH2 NH2
\ /
C6 C9
\ /
C--C--C--C--C--C--C--C
| | | | | | | |
N C C C C C C C
\ |
CONHCH2CH2N(CH3)2
SMILES Notation: O=C(C1=CC=CC2=C(N)C3=CC=C(N)C=C3N=C12)NCCN(C)C.
Comparative Structural Analysis with Related Antitumor Agents
The compound’s antitumor potential stems from structural features shared with and distinct from established agents:
Amsacrine Comparison :
9-(4-Methylanilino)acridine-4-carboxamide :
Thermal Stabilization :
Acridine-4-carboxamides, including derivatives with azidohexylamino side chains, demonstrate enhanced thermal stabilization of DNA duplexes (ΔT~m~ = +5–10°C). The dimethylaminoethyl side chain in this compound likely contributes similar stabilizing effects via electrostatic interactions with phosphate groups.
Table 2: Structural Impact on DNA Interaction
Properties
CAS No. |
89459-55-2 |
|---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
UZHVEQZSNGCIFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final product is purified using column chromatography on silica with ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific oligonucleotide sequences.
Biology: Acts as a DNA intercalator, stabilizing DNA duplexes and aiding in the study of DNA interactions.
Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase I and II enzymes.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The dual specificity for topoisomerase I and II enzymes allows it to overcome certain types of multidrug resistance .
Comparison with Similar Compounds
Structural Comparison with Similar Acridine Derivatives
The compound’s structural uniqueness lies in its dual amino substituents and dimethylaminoethyl side chain. Key comparisons include:
DNA Binding and Intercalation Properties
The compound exhibits stronger DNA interaction than analogues due to its dual amino groups, which facilitate electrostatic interactions with DNA phosphate backbones and base-pair intercalation.
Crystallographic studies of DACA derivatives reveal that the dimethylaminoethyl side chain stabilizes major groove interactions via hydrogen bonding, a feature likely enhanced in the target compound . In contrast, m-AMSA’s methoxy group disrupts intercalation, reducing efficacy .
Antitumor Activity and Mechanism
The compound’s antitumor activity stems from dual topoisomerase I/II inhibition and DNA damage via intercalation. Compared to DACA and m-AMSA:
- Potency: The 6,9-diamino groups increase DNA binding, correlating with higher cytotoxicity in vitro .
- Selectivity: The dimethylaminoethyl chain improves cellular uptake, enhancing activity against drug-resistant tumors .
- Resistance Profile : Reduced susceptibility to efflux pumps compared to m-AMSA due to structural modifications .
Metabolic Pathways and Pharmacokinetics
Metabolic stability is superior to earlier acridines. Key comparisons:
The dimethylaminoethyl group slows hepatic N-demethylation, extending plasma half-life compared to AC . Enterohepatic recirculation of glucuronidated metabolites further sustains bioavailability .
Biological Activity
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, commonly referred to as DACA, is a synthetic compound belonging to the acridine family. This compound has gained significant attention due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features two amino groups at the 6 and 9 positions of the acridine ring, which enhances its interaction with DNA and other biological macromolecules.
DACA primarily exhibits its biological activity through DNA intercalation , a process where the compound inserts itself between DNA base pairs. This intercalation disrupts normal DNA functions, inhibiting critical enzymes such as topoisomerases I and II , which are essential for DNA replication and repair. The resulting disruption can lead to cell death, particularly in rapidly dividing cancer cells. DACA has shown efficacy against various cancer types and has been investigated for its potential as an anticancer , antimicrobial , and antiviral agent .
Pharmacokinetics
Pharmacokinetic studies of DACA have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. In a phase I clinical trial, DACA was administered to patients with advanced cancer, revealing that approximately 44% of the administered dose was recovered in urine over 72 hours. The major urinary metabolite was identified as DACA-N-oxide-9(10H)acridone . The pharmacokinetics of DACA indicated significant tumor uptake compared to normal tissues, suggesting its potential for targeted cancer therapy .
Clinical Trials
- Phase I Trials : DACA has undergone extensive clinical trials demonstrating its safety and efficacy. In one study involving 20 patients, it was infused over three hours with doses ranging from 60 to 1000 mg/m². The results indicated a favorable safety profile with manageable side effects .
- Metabolism Studies : Research comparing the metabolism of DACA in humans and animal models revealed that human liver preparations had a significantly lower intrinsic clearance compared to guinea pigs and rats. This suggests that animal models may not accurately predict human drug interactions .
Biological Activity Overview
DACA's biological activity can be summarized in the following table:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications on the acridine ring enhance DACA's potency. The presence of amino groups at positions 6 and 9 is crucial for its intercalating ability, which correlates with increased cytotoxicity against cancer cells .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, and how can reaction efficiency be optimized?
A1. Synthesis typically involves multi-step organic reactions, including acridine core functionalization and carboxamide coupling. To optimize efficiency:
- Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers .
- Employ high-throughput screening to test catalytic conditions (e.g., solvent polarity, temperature gradients) and reduce trial-and-error experimentation .
- Monitor intermediates via LC-MS or NMR to validate mechanistic hypotheses .
Q. Q2. How should researchers approach structural characterization of this compound, particularly for verifying hydrogen-bonding networks?
A2. Key steps include:
- X-ray crystallography : Resolve 3D molecular geometry and hydrogen-bonding interactions (e.g., between amino groups and carboxamide moieties). Compare with CCDC reference data (e.g., 2032776) .
- FT-IR and Raman spectroscopy : Identify vibrational modes of NH₂ and C=O groups to confirm hydrogen bonding .
- DFT-based lattice energy calculations : Validate crystallographic data by simulating intermolecular interactions .
Q. Q3. What computational tools are essential for predicting the compound’s physicochemical properties?
A3.
- Molecular dynamics (MD) simulations : Model solvation behavior and stability in aqueous/organic matrices .
- ADMET prediction software : Estimate bioavailability, logP, and metabolic pathways using QSAR models .
- Thermodynamic software (e.g., Gaussian) : Calculate Gibbs free energy for protonation states under varying pH .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
A4.
- Perform solvent-dependent NMR studies to assess environmental effects on chemical shifts .
- Cross-validate with ab initio NMR prediction tools (e.g., ADF or ORCA) to account for solvent and temperature variables .
- Re-examine synthetic purity via HPLC-MS; impurities may distort spectral interpretations .
Q. Q5. What advanced reactor designs are suitable for scaling up synthesis while maintaining enantiomeric purity?
A5.
- Microfluidic reactors : Enable precise control over reaction kinetics and minimize side products .
- Membrane-separated reactors : Isolate intermediates to prevent undesired coupling reactions .
- Integrate real-time PAT (Process Analytical Technology) sensors (e.g., inline IR probes) for continuous monitoring .
Q. Q6. How can researchers assess the compound’s interaction with biological targets while mitigating cytotoxicity in vitro?
A6.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities without cellular interference .
- Apply 3D cell culture models to simulate tissue-level toxicity profiles .
- Pair with ROS (reactive oxygen species) assays to differentiate target-specific effects from general cytotoxicity .
Q. Q7. What methodologies address discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?
A7.
Q. Q8. How can hydrogen-bonding motifs in this compound be exploited for supramolecular assembly in drug delivery systems?
A8.
- Design co-crystals with complementary H-bond donors/acceptors (e.g., carboxylic acids) to enhance stability .
- Use cryo-TEM to visualize self-assembled nanostructures in aqueous media .
- Apply molecular docking to predict interactions with polymeric carriers (e.g., PEGylated liposomes) .
Methodological Best Practices
Q. Q9. What safety protocols are critical when handling this compound in laboratory settings?
A9.
- Follow Chemical Hygiene Plan guidelines : Use fume hoods for synthesis and PPE (gloves, goggles) for all handling .
- Implement waste segregation protocols for acridine derivatives, which may exhibit genotoxic potential .
- Train personnel via mandatory safety exams (100% score required) covering spill management and emergency response .
Q. Q10. How should researchers integrate multi-omics data (e.g., proteomics, metabolomics) to study the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
